![molecular formula C22H22N4O3 B3011985 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933020-22-5](/img/structure/B3011985.png)
2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential biological activities. Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory, anticancer, and receptor antagonist properties, as well as their ability to inhibit specific enzymes like phosphodiesterases .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclization of precursor molecules under specific conditions. For example, the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was achieved by cyclization of a thiosemicarbazide in the presence of nickel nitrate . Similarly, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involved chlorination and aminization steps . These methods suggest that the target compound could be synthesized through similar cyclization reactions, possibly involving methoxy-substituted phenyl rings and a methylpyrazolo[1,5-a]pyrimidine scaffold.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a bicyclic scaffold that can accommodate various substituents, influencing the compound's biological activity and receptor affinity . The crystal structure of a related compound revealed that molecules can form dimers via hydrogen bonds and are packed into layers by π-stacking interactions . Such structural features are likely to be present in the target compound, affecting its physical properties and interactions with biological targets.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including interactions with amines to form new pyrazolo[3,4-d]pyrimidines . The presence of methoxy and amino groups in the target compound suggests that it could participate in similar reactions, potentially leading to the formation of new derivatives with altered biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the introduction of lipophilic groups can enhance the compound's affinity for certain receptors . The presence of methoxy groups in the target compound suggests it may have moderate lipophilicity, which could affect its solubility and membrane permeability. The crystal structure analysis of a related compound indicated that it belongs to the triclinic system, which may also be true for the target compound, affecting its crystallization and solid-state properties .
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of compounds related to 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine often involves multistep chemical reactions, including chlorination, aminization, and the use of enaminones as building blocks. These compounds exhibit moderate anticancer activities and are characterized by their crystal structures, as demonstrated in studies where similar pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their biological activities (Lu Jiu-fu et al., 2015; S. Riyadh, 2011).
Biological Activity and Potential Therapeutic Applications
Pyrazolo[1,5-a]pyrimidin-7-amino derivatives have been identified as potent and selective human A3 adenosine receptor antagonists. Their structure-activity relationship (SAR) studies suggest the importance of acyl groups for efficient binding, highlighting their potential in neuroprotection and counteracting chemotherapy-induced neurotoxicity (L. Squarcialupi et al., 2013). Furthermore, derivatives of pyrazolo[3,4-d]pyrimidones have shown specific inhibitory activity against cGMP specific phosphodiesterase, suggesting potential applications in treating hypertension (B. Dumaitre & N. Dodic, 1996).
Antimicrobial and Antioxidant Activities
The compound and its derivatives have been evaluated for antimicrobial and antioxidant activities, indicating their potential as novel therapeutic agents. For instance, triazolopyrimidines showed promising antimicrobial and antioxidant properties, suggesting their applicability in developing new antimicrobial strategies (V. P. Gilava et al., 2020).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-11-21(24-16-6-8-17(27-2)9-7-16)26-22(23-14)13-18(25-26)15-5-10-19(28-3)20(12-15)29-4/h5-13,24H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJGJBGAXMARRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

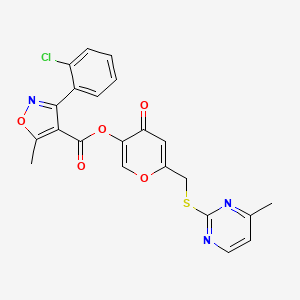
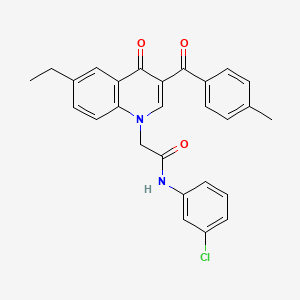
![methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate](/img/structure/B3011907.png)
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/no-structure.png)
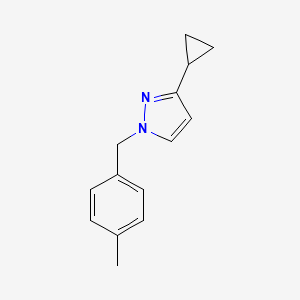
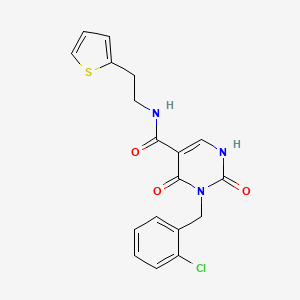
![2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3011911.png)
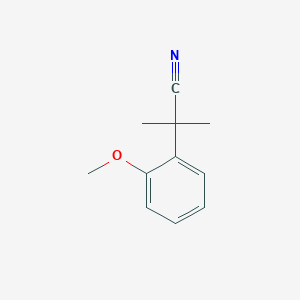
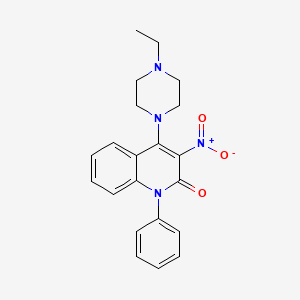
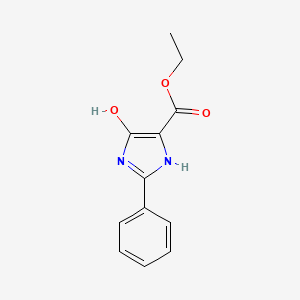
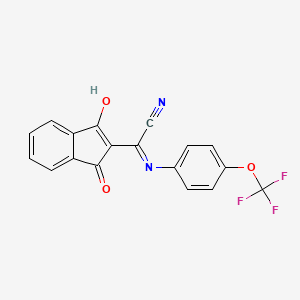
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)
![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)